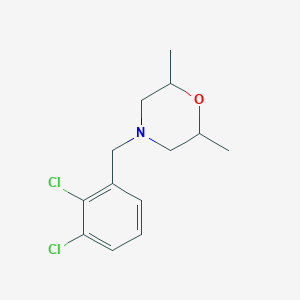
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a member of the acrylamide family and has a molecular formula of C26H27NO2.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on various targets in the body, including enzymes and receptors. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to bind to the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, the exact biochemical and physiological effects of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, one of the limitations of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of research is the development of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the use of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide as a building block for the synthesis of functional materials with unique properties. Finally, the study of the mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its biochemical and physiological effects will provide valuable insights into its potential applications in various fields.
Méthodes De Synthèse
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized via the Knoevenagel condensation reaction between 4-isopropylbenzaldehyde, 4-methoxybenzaldehyde, and phenylacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography to obtain pure N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory, analgesic, and anticancer properties. In material science, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. In organic electronics, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a dopant for the fabrication of organic light-emitting diodes.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-11-13-22(14-12-20)26-25(27)24(21-7-5-4-6-8-21)17-19-9-15-23(28-3)16-10-19/h4-18H,1-3H3,(H,26,27)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPHKMEJVLFCL-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)

![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)